5-fluoro-6-methyl-2-(4-{5-[(propan-2-yloxy)methyl]furan-2-carbonyl}piperazin-1-yl)-3,4-dihydropyrimidin-4-one
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the desired route and the available starting materials. For example, the piperazine ring could potentially be formed through a reaction of a diamine with a dicarbonyl compound .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperazine and dihydropyrimidinone rings would add rigidity to the structure, while the furan ring could potentially participate in aromatic stacking interactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the fluorine atom, the carbonyl group, and the piperazine and dihydropyrimidinone rings. For example, the fluorine atom might be susceptible to nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of the various functional groups. For example, the presence of the fluorine atom could increase the compound’s lipophilicity, potentially affecting its solubility and permeability .Future Directions
Properties
IUPAC Name |
5-fluoro-4-methyl-2-[4-[5-(propan-2-yloxymethyl)furan-2-carbonyl]piperazin-1-yl]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O4/c1-11(2)26-10-13-4-5-14(27-13)17(25)22-6-8-23(9-7-22)18-20-12(3)15(19)16(24)21-18/h4-5,11H,6-10H2,1-3H3,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COZZXLXNWMXFNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N2CCN(CC2)C(=O)C3=CC=C(O3)COC(C)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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